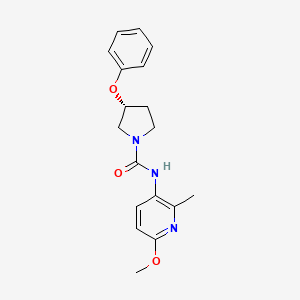
(3R)-N-(6-methoxy-2-methylpyridin-3-yl)-3-phenoxypyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-N-(6-methoxy-2-methylpyridin-3-yl)-3-phenoxypyrrolidine-1-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MP-10 belongs to the class of pyrrolidine carboxamide compounds and has been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of (3R)-N-(6-methoxy-2-methylpyridin-3-yl)-3-phenoxypyrrolidine-1-carboxamide is not fully understood. However, it is believed to exert its biological activity by modulating various signaling pathways involved in cell growth, proliferation, and inflammation. This compound has been found to inhibit the activity of various enzymes and proteins involved in these pathways, including COX-2, NF-κB, and MAPK.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and reduce the expression of COX-2, an enzyme involved in inflammation. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to exhibit anti-viral activity against various viruses, including influenza virus and hepatitis B virus.
Advantages and Limitations for Lab Experiments
(3R)-N-(6-methoxy-2-methylpyridin-3-yl)-3-phenoxypyrrolidine-1-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to formulate for in vivo studies. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the research on (3R)-N-(6-methoxy-2-methylpyridin-3-yl)-3-phenoxypyrrolidine-1-carboxamide. One area of research is to further elucidate its mechanism of action and identify the specific signaling pathways it modulates. Another area of research is to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Additionally, there is a need to develop more efficient methods for formulating this compound for in vivo studies. Overall, the research on this compound has the potential to lead to the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of (3R)-N-(6-methoxy-2-methylpyridin-3-yl)-3-phenoxypyrrolidine-1-carboxamide involves the reaction of 6-methoxy-2-methylpyridin-3-amine with 3-bromophenol followed by the reaction of the resulting product with (R)-3-hydroxypyrrolidine-1-carboxylic acid. The final product is obtained after purification through column chromatography.
Scientific Research Applications
(3R)-N-(6-methoxy-2-methylpyridin-3-yl)-3-phenoxypyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
(3R)-N-(6-methoxy-2-methylpyridin-3-yl)-3-phenoxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-16(8-9-17(19-13)23-2)20-18(22)21-11-10-15(12-21)24-14-6-4-3-5-7-14/h3-9,15H,10-12H2,1-2H3,(H,20,22)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVHVDZQCYMTB-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)NC(=O)N2CCC(C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)OC)NC(=O)N2CC[C@H](C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclobutyl-3-(methoxymethyl)-N-[(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]azetidine-1-carboxamide](/img/structure/B7340807.png)

![1-[(2S,3R)-2-(1,3-dimethylpyrazol-4-yl)oxolan-3-yl]-3-[4-(4-fluorophenyl)cyclohex-3-en-1-yl]urea](/img/structure/B7340816.png)
![1-(6-fluoro-3,4-dihydro-2H-chromen-3-yl)-3-[(2S,3R)-2-(1-propan-2-ylpyrazol-4-yl)oxolan-3-yl]urea](/img/structure/B7340817.png)
![(2R,6R)-4-benzyl-2-[5-(imidazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]-6-methylmorpholine](/img/structure/B7340821.png)
![(2S,4R)-4-hydroxy-1-[[2-(2-methylanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7340825.png)
![5-[(2R,3R)-2-(4-chlorophenyl)oxolan-3-yl]-3-[[1-(methylsulfanylmethyl)cyclopropyl]methyl]-1,2,4-oxadiazole](/img/structure/B7340829.png)
![(2-methylpiperidin-1-yl)-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7340845.png)
![N-ethyl-N-[[2-[[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]carbamoylamino]phenyl]methyl]acetamide](/img/structure/B7340853.png)
![1-(3-Ethoxycyclobutyl)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea](/img/structure/B7340865.png)
![N-cyclopropyl-2-[4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]piperazin-1-yl]propanamide](/img/structure/B7340867.png)
![[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-(4-phenylpiperidin-1-yl)methanone](/img/structure/B7340868.png)
![(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-3-(pyrazol-1-ylmethyl)oxolane-2-carboxamide](/img/structure/B7340876.png)
![(1R)-1-methyl-N-[4-(methylsulfanylmethyl)phenyl]-1,3-dihydroisoindole-2-carboxamide](/img/structure/B7340899.png)
